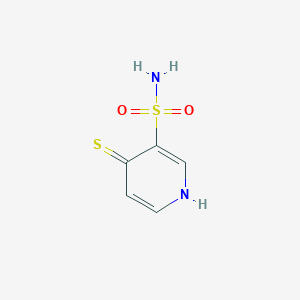

4-Mercaptopyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-sulfanylidene-1H-pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S2/c6-11(8,9)5-3-7-2-1-4(5)10/h1-3H,(H,7,10)(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVITWKPUEIOZGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=S)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360921 | |

| Record name | 4-sulfanylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73742-63-9 | |

| Record name | 4-sulfanylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategic Synthesis of 4-Mercaptopyridine-3-sulfonamide and Derivatives

The synthesis of this compound is not a trivial single-step reaction but rather a strategic process that builds the molecule by forming the pyridine (B92270) and sulfonamide moieties from key precursors and then introducing the required functional groups in a controlled manner.

Precursor-Based Synthetic Routes for Pyridine and Sulfonamide Moieties

The construction of the this compound scaffold typically begins with a pre-functionalized pyridine ring. A common and logical starting material for this synthesis is 4-hydroxypyridine-3-sulfonic acid. This precursor contains the basic pyridine structure with functional groups at the desired positions, which can then be chemically transformed.

The synthetic strategy involves the conversion of 4-hydroxypyridine-3-sulfonic acid into a more reactive intermediate, 4-chloropyridine-3-sulfonyl chloride. google.com This intermediate is pivotal as it possesses two key reactive sites: a chloro group at the 4-position, which is susceptible to nucleophilic substitution, and a sulfonyl chloride group at the 3-position, which is ready for amidation to form the sulfonamide. The subsequent reaction of 4-chloropyridine-3-sulfonyl chloride with an amine source, typically ammonia, yields 4-chloropyridine-3-sulfonamide (B47618). google.comnih.gov This chlorinated sulfonamide is a direct precursor to the final target compound.

| Precursor | Intermediate | Product | Reagents | Reference |

| 4-Hydroxypyridine-3-sulfonic acid | 4-Chloropyridine-3-sulfonyl chloride | 4-Chloropyridine-3-sulfonamide | 1. PCl5 / POCl32. Ammonia water | google.com |

| 4-Chloropyridine-3-sulfonamide | - | 4-Azidopyridine-3-sulfonamide | Sodium azide (B81097) | nih.gov |

Targeted Functional Group Introduction Strategies

With a suitable precursor like 4-chloropyridine-3-sulfonamide in hand, the synthesis proceeds through targeted reactions to install the mercapto group and confirm the sulfonamide linkage.

Chlorination is a critical early step in the synthesis, serving to activate the pyridine ring for subsequent functionalization. The conversion of 4-hydroxypyridine-3-sulfonic acid to 4-chloropyridine-3-sulfonyl chloride is effectively achieved using a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). google.com In this reaction, the hydroxyl group on the pyridine ring and the hydroxyl group of the sulfonic acid are both replaced by chlorine atoms. google.com This process yields a key intermediate that can be used to generate chlorinated pyridine sulfonamides without the need for complex isolation procedures. google.com

The introduction of the mercapto (-SH) group at the 4-position of the pyridine ring is accomplished via a nucleophilic aromatic substitution reaction, displacing the chloride ion from 4-chloropyridine-3-sulfonamide. This transformation can be achieved using various thiolating agents. Common reagents for this type of conversion on chloro-pyridines include sodium hydrosulfide (B80085) (NaHS) or thiourea. wikipedia.orggoogle.com For instance, the synthesis of 2-mercaptopyridine (B119420) from 2-chloropyridine can be accomplished using reagents like calcium hydrogen sulfide (B99878) or thiourea. wikipedia.org A patented method for a related structure involves reacting a dichloropyridine with a mixture of sodium sulfide and sulfur, or NaHS, to facilitate the nucleophilic substitution and introduce the mercapto group. google.com This established reactivity pattern supports a similar pathway for the conversion of 4-chloropyridine-3-sulfonamide to this compound.

The sulfonamide functional group is typically formed by the reaction of a sulfonyl chloride with an amine. In the context of this compound synthesis, the precursor 4-chloropyridine-3-sulfonyl chloride is reacted with ammonia. This reaction is often carried out by mixing an organic solution of the sulfonyl chloride with aqueous ammonia, leading to the formation of the sulfonamide group at the 3-position of the pyridine ring. google.com More advanced and modern methods for creating N-aryl sulfonamide linkages include photosensitized nickel catalysis, which can couple sulfonamides with aryl and heteroaryl halides, offering an alternative route for such transformations. princeton.edu

Electrochemical Approaches to Sulfonamide Synthesis

Beyond traditional chemical methods, electrochemical synthesis offers a modern, environmentally benign alternative for the formation of sulfonamides. acs.org These methods often operate under mild conditions and avoid the need for harsh reagents.

Several distinct electrochemical strategies have been developed:

Direct C-H Activation : A single-step method allows for the synthesis of sulfonamides directly from (hetero)arenes, sulfur dioxide (SO₂), and amines through electrochemical C-H activation. nih.govnih.gov This approach is highly convergent and avoids the need to pre-functionalize the aromatic compound. nih.govnih.gov The reaction proceeds via the anodic oxidation of the arene to form a radical cation, which is then attacked by an amidosulfinate nucleophile formed in situ from the amine and SO₂. nih.gov

Oxidative Coupling of Thiols and Amines : An alternative electrochemical method enables the oxidative coupling of thiols and amines to form sulfonamides. acs.org This transformation is driven entirely by electricity, requires no sacrificial chemical reagents, and produces hydrogen gas as the only byproduct. acs.org The mechanism is thought to involve the generation of an aminium radical intermediate which reacts with a disulfide (formed from the thiol) to generate the sulfonamide. acs.org

Anodic Oxidation with Arylsulfinic Acids : Sulfonamide derivatives can also be synthesized via the anodic oxidation of aniline derivatives in the presence of arylsulfinic acids. acs.org In this process, an electrogenerated quinone diimine intermediate undergoes a Michael-type addition reaction with the arylsulfinic acid to yield the final sulfonamide product. acs.org

| Electrochemical Method | Reactants | Key Features | Reference |

| Dehydrogenative C-H Activation | (Hetero)arenes, SO₂, Amines | Single-step, metal-free, no pre-functionalization | nih.govnih.gov |

| Oxidative Coupling | Thiols, Amines | Environmentally benign, no sacrificial reagents, H₂ byproduct | acs.org |

| Anodic Oxidation | Aniline derivatives, Arylsulfinic acids | Michael-type addition to electrogenerated quinone diimine | acs.org |

Catalyst-Mediated Synthesis of Related Sulfonamides

Transition metal catalysis offers a powerful toolkit for the synthesis of complex organic molecules, including sulfonamides and their derivatives.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org This reaction can be employed to create triazole-modified pyridine sulfonamides, which are of interest in medicinal chemistry. The synthesis of mercaptopyridine-functionalized triazoles and their subsequent use as ligands in copper-catalyzed reactions has been reported. rsc.org

Interestingly, the reaction of sulfonyl azides with terminal alkynes under copper catalysis can lead to products other than the expected triazole. nih.gov The intermediate cuprated triazole can be unstable and undergo ring-chain isomerization, ultimately leading to N-sulfonyl ketenimines after the loss of dinitrogen. nih.gov This reactivity highlights the unique chemical space accessible through the intersection of sulfonamide chemistry and CuAAC.

| Alkyne | Azide | Catalyst | Product | Reference |

| Terminal Alkyne | Organic Azide | Cu(I) | 1,4-disubstituted 1,2,3-triazole | nih.govwikipedia.org |

| Terminal Alkyne | Sulfonyl Azide | Cu(I) | Can lead to N-sulfonyl ketenimines | nih.gov |

This table illustrates the outcomes of copper-catalyzed azide-alkyne cycloadditions with different azide substrates.

Besides copper, other transition metals have been utilized in the synthesis of sulfonamides. Palladium-catalyzed reactions, for example, have been employed for the coupling of aryl iodides with a sulfur dioxide surrogate, which can then be converted to a variety of sulfonamides in a one-pot process. While not a direct coupling of thiols and amines, this method showcases the utility of palladium in forming the crucial sulfur-carbon bond as a precursor to the sulfonamide. Reviews on the synthesis of sulfonamides have highlighted various transition metal-catalyzed approaches, underscoring the continuous development in this field. semanticscholar.orgthieme-connect.comnih.gov

One-Pot Synthetic Procedures

One-pot syntheses are highly desirable as they reduce reaction time, minimize waste, and simplify purification processes. researchgate.net Several one-pot procedures for the synthesis of sulfonamides from thiols have been developed. These methods typically involve the in situ generation of a reactive sulfonyl intermediate, such as a sulfonyl chloride, which then reacts with an amine in the same reaction vessel.

Common reagents used for the oxidative conversion of thiols to the intermediate sulfonyl species include:

N-Chlorosuccinimide (NCS): In the presence of a chloride source and water, NCS efficiently oxidizes thiols to sulfonyl chlorides. organic-chemistry.org

Chloramine-T: This reagent, in combination with a chloride source, also facilitates the in situ formation of sulfonyl chlorides from thiols. researchgate.net

1,3-Dichloro-5,5-dimethylhydantoin (DCH): DCH serves as an effective oxidizing agent for the one-pot conversion of thiols to sulfonamides. researchgate.net

These methods are generally performed under mild conditions and are compatible with a range of thiols and amines, offering a convenient and efficient route to sulfonamides. researchgate.netorganic-chemistry.orgresearchgate.net

| Oxidizing Agent | Thiol Substrate | Amine Substrate | Key Features | Reference |

| N-Chlorosuccinimide | Various thiols | Primary and secondary amines | Mild conditions, good yields | organic-chemistry.org |

| Chloramine-T | Various thiols | Primary and secondary amines | Efficient, convenient | researchgate.net |

| 1,3-Dichloro-5,5-dimethylhydantoin | Various thiols | Primary and secondary amines | High chemoselectivity, short reaction time | researchgate.net |

This table summarizes various reagents used in one-pot sulfonamide synthesis from thiols.

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound is influenced by the presence of both the thiol and sulfonamide functional groups, as well as the pyridine ring. The thiol group can exist in tautomeric equilibrium with its corresponding thione form. nih.gov

Studies on the related compound 2-mercaptopyridine show that the thiol group can be readily oxidized to form a disulfide, a reaction that can be autocatalytic. wikipedia.org This suggests that this compound could undergo similar oxidative dimerization. The thiol group also allows for coordination to metal ions and surfaces, as demonstrated by the adsorption of 4-mercaptopyridine (B10438) onto gold nanoparticles via the sulfur atom. nih.gov

Derivatization of the sulfonamide group is also a potential avenue for modifying the properties of the molecule. The sulfonamide nitrogen can be alkylated or acylated, although this is not always straightforward. The sulfonamide functional group itself is a key pharmacophore in a wide range of therapeutic agents, known for its ability to act as a bioisostere for carboxylic acids and its involvement in binding to biological targets. nih.gov The pyridine ring offers sites for further functionalization through electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents.

Nucleophilic Substitution Reactions of Pyridine Ring Substituents

The synthesis of this compound can be envisaged through the nucleophilic aromatic substitution (SNAr) of a suitable 4-substituted pyridine-3-sulfonamide (B1584339) precursor. A common strategy involves the displacement of a halide, typically a chloro or bromo group, at the 4-position of the pyridine ring by a sulfur nucleophile.

The starting material for such a synthesis is often 4-chloropyridine-3-sulfonamide. nih.gov The reaction of this precursor with a source of hydrosulfide ions, such as sodium hydrosulfide (NaSH), would lead to the displacement of the chloride and the introduction of the mercapto group. This type of reaction is a well-established method for the synthesis of aromatic thiols. The general reactivity of halopyridines towards nucleophilic substitution is well-documented, with the reaction proceeding readily, especially when the pyridine ring is activated by electron-withdrawing groups. digitellinc.com

The general scheme for this transformation is presented below:

Table 1: Nucleophilic Substitution for the Synthesis of this compound

| Precursor | Reagent | Product |

|---|---|---|

| 4-Chloropyridine-3-sulfonamide | Sodium Hydrosulfide (NaSH) | This compound |

Thiol-Based Chemical Modifications and Redox Chemistry

The presence of the thiol group imparts a rich redox chemistry to this compound, allowing for a variety of chemical modifications.

Disulfide Formation and Cleavage

One of the most characteristic reactions of thiols is their oxidation to disulfides. In the case of this compound, two molecules can be oxidized to form the corresponding disulfide, bis(3-sulfonamido-4-pyridyl) disulfide. This oxidation can be achieved using a variety of mild oxidizing agents, and studies on other mercaptopyridines have shown that this transformation can occur upon standing in solution, influenced by factors such as concentration, temperature, and exposure to light. cdnsciencepub.com The formation of the disulfide is a reversible process, and the disulfide bond can be cleaved back to the thiol by reducing agents. This thiol-disulfide interchange is a crucial aspect of the chemistry of this compound.

The equilibrium between the thiol and disulfide forms is depicted in the following scheme:

2 R-SH ⇌ R-S-S-R + 2H+ + 2e-

Where R represents the 3-sulfonamidopyridin-4-yl moiety.

Reactions with Thiol Compounds

The thiol group of this compound can participate in thiol-disulfide exchange reactions with other thiol-containing molecules. This is a common reaction in biochemistry and is the basis for the use of reagents like Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB) for the quantification of thiols. While no specific studies on the reaction of this compound with other thiols are available, the general principle of thiol-disulfide exchange would apply. In such a reaction, the thiol group of this compound would react with a disulfide, leading to the formation of a new, mixed disulfide and the release of the other thiol.

Acid-Base Equilibrium and Protonation States of Sulfonamide Moiety

The this compound molecule possesses multiple sites that can be protonated or deprotonated, leading to a complex acid-base equilibrium. This is further complicated by the existence of thione-thiol tautomerism.

Mercaptopyridines are known to exist in equilibrium between the thiol form (with the proton on the sulfur atom) and the thione form (with the proton on the pyridine nitrogen atom). cdnsciencepub.comresearchgate.net The position of this equilibrium is highly dependent on the solvent, with polar solvents and self-association favoring the thione tautomer. cdnsciencepub.com In dilute solutions of nonpolar solvents, the thiol form is generally predominant. cdnsciencepub.com

The sulfonamide group also has acidic protons and can be deprotonated under basic conditions. The acidity of the sulfonamide proton is influenced by the electronic nature of the pyridine ring. Furthermore, the pyridine nitrogen is basic and can be protonated in acidic media. A theoretical study on 3-substituted pyridines suggests that the protonation of 3-aminopyridine occurs predominantly at the ring nitrogen. mdpi.com The presence of the electron-withdrawing sulfonamide group at the 3-position and the mercapto group at the 4-position will influence the basicity of the pyridine nitrogen.

The various potential protonation and tautomeric states are summarized in the table below:

Table 2: Potential Protonation and Tautomeric States of this compound

| State | Description |

|---|---|

| Thiol Tautomer (Neutral) | Proton on the sulfur atom. |

| Thione Tautomer (Neutral) | Proton on the pyridine nitrogen atom, forming a zwitterion. |

| Anionic (Thiolate) | Deprotonated sulfur atom. |

| Anionic (Sulfonamide) | Deprotonated sulfonamide nitrogen. |

Advanced Functionalization for Bioconjugation and Material Science Applications

The thiol group of this compound serves as a versatile handle for its attachment to various substrates, making it a promising candidate for applications in bioconjugation and material science. While specific applications of the sulfonamide-substituted derivative are not widely reported, the well-established chemistry of 4-mercaptopyridine provides a strong basis for its potential uses.

In the realm of material science, 4-mercaptopyridine and other thiols are extensively used to form self-assembled monolayers (SAMs) on gold surfaces. acs.orgacs.org The sulfur atom of the thiol group forms a strong bond with the gold substrate, leading to the formation of highly ordered molecular layers. These SAMs can be used to modify the surface properties of materials, for applications in electronics, sensors, and biocompatible coatings. The pyridine nitrogen in 4-mercaptopyridine can then be used to coordinate with metal ions or other molecules.

For bioconjugation, the thiol group can react with maleimide-functionalized biomolecules to form stable thioether linkages. This is a widely used strategy for labeling proteins, peptides, and other biological macromolecules. Furthermore, the ability of 4-mercaptopyridine to functionalize gold nanoparticles opens up possibilities for the development of targeted drug delivery systems and diagnostic tools. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Chloropyridine-3-sulfonamide |

| 4-Bromopyridine-3-sulfonamide |

| Sodium Hydrosulfide |

| Bis(3-sulfonamido-4-pyridyl) disulfide |

| 5,5'-dithio-bis(2-nitrobenzoic acid) (Ellman's reagent) |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 4-Mercaptopyridine-3-sulfonamide, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the exchangeable protons of the sulfonamide and mercapto groups.

Based on analogs like 4-(4-R¹-1,2,3-triazol-1-yl)pyridine-3-sulfonamides, the pyridine ring protons would appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the ring nitrogen and the sulfonamide group. mdpi.com

H-2, H-5, and H-6 Protons: The three protons on the pyridine ring would exhibit characteristic chemical shifts and splitting patterns. For instance, in a related 4-substituted pyridine-3-sulfonamide (B1584339), the H-5 and H-6 protons appear as doublets around δ 7.84 and δ 9.03 ppm, respectively, while the H-2 proton appears as a singlet at δ 9.25 ppm. mdpi.com Similar patterns are anticipated for the target compound.

Sulfonamide Protons (-SO₂NH₂): The two protons of the primary sulfonamide group are expected to appear as a broad singlet. In various sulfonamide derivatives, this signal is observed in a wide range, often between δ 7.96 ppm and δ 10.15 ppm. mdpi.comrsc.org Its chemical shift can be highly dependent on the solvent, concentration, and temperature.

Mercapto Proton (-SH): The thiol proton signal is typically a singlet and can appear over a broad range (δ 3-4 ppm), though its detection can sometimes be challenging due to proton exchange.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Pyridine H-2 | ~9.2 | Singlet | Shift influenced by adjacent nitrogen and sulfonamide group. |

| Pyridine H-6 | ~9.0 | Doublet | Coupled with H-5. |

| Pyridine H-5 | ~7.8 | Doublet | Coupled with H-6. |

| -SO₂NH₂ | 8.0 - 10.0 | Broad Singlet | Exchangeable proton; position is variable. |

| -SH | 3.0 - 4.0 | Singlet | Exchangeable proton; may be broad. |

Note: Data are predicted based on analogous compounds reported in the literature. mdpi.comrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected for the pyridine ring carbons.

The chemical shifts for aromatic carbons in related sulfonamide derivatives are generally found between δ 111 and 160 ppm. rsc.org In a 4-substituted pyridine-3-sulfonamide analog, the carbon signals were observed at δ 123.01, 129.87, 134.20, 140.65, 143.49, and 149.91 ppm. mdpi.com

C-2, C-3, C-4, C-5, C-6: The positions of these carbon signals are influenced by the attached substituents. The C-3 carbon, bonded to the electron-withdrawing sulfonamide group, and the C-4 carbon, bonded to the sulfur atom, would have their chemical shifts significantly affected. The C-2 and C-6 carbons, being adjacent to the ring nitrogen, are expected to be the most downfield among the C-H carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Pyridine C-2 | ~150 | Adjacent to nitrogen. |

| Pyridine C-3 | ~140 | Attached to the sulfonamide group. |

| Pyridine C-4 | ~143 | Attached to the mercapto group. |

| Pyridine C-5 | ~130 | Aromatic CH. |

| Pyridine C-6 | ~155 | Adjacent to nitrogen. |

Note: Data are predicted based on analogous compounds reported in the literature. mdpi.com

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques like FT-IR and Raman are essential for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

-NH₂ and -SH Vibrations: The N-H stretching of the sulfonamide group typically appears as two bands in the range of 3300-3400 cm⁻¹. The S-H stretching vibration of the mercapto group is expected around 2550-2600 cm⁻¹, though this peak is often weak.

SO₂ Vibrations: The sulfonamide group is characterized by strong, distinct bands for its asymmetric and symmetric SO₂ stretching, which are found near 1350 cm⁻¹ and 1170 cm⁻¹, respectively. mdpi.com

Pyridine Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring are expected in the 1400-1615 cm⁻¹ region. mdpi.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Sulfonamide) | 3400 - 3300 | Medium |

| Aromatic C-H Stretch | 3150 - 3050 | Medium-Weak |

| S-H Stretch (Thiol) | 2600 - 2550 | Weak |

| C=N, C=C Ring Stretch | 1615 - 1400 | Medium-Strong |

| SO₂ Asymmetric Stretch | ~1350 | Strong |

| SO₂ Symmetric Stretch | ~1170 | Strong |

Note: Data are predicted based on analogous compounds reported in the literature. mdpi.com

Raman Spectroscopy and Surface-Enhanced Techniques

While a standard Raman spectrum would complement the FT-IR data, the presence of the mercapto group makes this compound an excellent candidate for Surface-Enhanced Raman Spectroscopy (SERS). The thiol group allows the molecule to chemisorb onto plasmonic metal surfaces, such as silver (Ag) or gold (Au), leading to a massive enhancement of the Raman signal. nih.gov

Studies on the closely related 4-mercaptopyridine (B10438) (4-MPy) show that it adsorbs onto silver surfaces via a sulfur-metal bond, with the pyridine ring oriented nearly perpendicular to the surface. researchgate.net Key enhanced Raman bands for 4-MPy on a silver surface include those at approximately 1005, 1092, 1208, and 1609 cm⁻¹. nih.gov These correspond primarily to ring breathing and C-C stretching modes. nih.govresearchgate.net The SERS spectrum is also highly sensitive to the pH of the environment, as protonation or deprotonation of the pyridine nitrogen atom alters the vibrational modes. researchgate.net For this compound, similar behavior is expected, with additional vibrational modes associated with the sulfonamide group also potentially being enhanced.

Table 4: Prominent SERS Bands Expected for this compound on a Silver Substrate

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

| Pyridine Ring Stretch | ~1609 | C=C stretching mode. |

| Pyridine Ring Stretch | ~1575 | C=C stretching mode. |

| C-H/N-H Deformation | ~1200 | In-plane deformation. |

| Trigonal Ring Breathing / C=S | ~1095 | A₁ symmetry mode, strongly enhanced. |

| Ring Breathing | ~1005 | A₁ symmetry mode, strongly enhanced. |

| C-S Stretch | ~711 | Indicates binding to the metal surface. |

Note: Data are based on SERS studies of 4-mercaptopyridine. nih.govresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular mass and to gain structural information through the analysis of fragmentation patterns.

For this compound (C₅H₆N₂O₂S₂), the calculated exact mass is 189.98707 Da. High-resolution mass spectrometry (HRMS) should be able to confirm this mass with high accuracy.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the following characteristic losses:

Loss of SO₂: A neutral loss of 64 Da (SO₂) from the molecular ion is a common fragmentation pathway for sulfonamides.

Loss of the Sulfonamide Group: Cleavage could result in the loss of ·SO₂NH₂ (80 Da).

Ring Fragmentation: Subsequent fragmentation of the pyridine ring would also be observed.

This multi-faceted spectroscopic approach, combining NMR, vibrational spectroscopy, and mass spectrometry, provides a robust framework for the complete structural elucidation and characterization of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions that govern the crystalline architecture.

Single-Crystal X-ray Diffraction of Related Pyridine Sulfonamides

While a specific crystal structure for this compound is not publicly available, extensive studies on related pyridine sulfonamides and aromatic sulfonamides provide a robust framework for predicting its solid-state conformation. nih.govnih.gov The sulfonamide group typically adopts a tetrahedral geometry. In related N-phenylbenzenesulfonamides, the molecule often exists in a synclinal (gauche) conformation around the C–S–N–C segment. nih.gov This twisted geometry is a common feature in aromatic sulfonamides and influences how the molecules pack in the crystal lattice. nih.gov

The analysis of various sulfonamide crystal structures reveals that molecular conformation and packing can be significantly influenced by substituents on the aromatic rings. For instance, sulfamerazine (B1682647) and sulfamethazine, which differ by only one methyl group, exhibit entirely different hydrogen-bonding patterns and crystal packing. nih.gov Conversely, compounds with sterically similar but chemically distinct heterocycles, such as sulfamethoxydiazine and sulfamethoxymethazine, show remarkable similarities in their hydrogen-bond patterns. nih.gov This highlights the subtle interplay of steric and electronic effects in determining the final crystal structure.

Table 1: Representative Crystallographic Data for Related Sulfonamide Compounds

| Compound | C-S-N-C Torsion Angle (°) | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| N-phenylbenzenesulfonamide | Synclinal Conformation | Monoclinic | P2₁/c | nih.gov |

| Sulfamethoxydiazine (Form I) | - | Monoclinic | P2₁/n | nih.gov |

Note: This table presents data from related compounds to infer potential structural characteristics of this compound.

Analysis of Hydrogen Bonding Networks and Molecular Aggregation

Hydrogen bonding is a dominant force in the crystal packing of sulfonamides, directing the formation of predictable supramolecular assemblies known as synthons. nih.gov A systematic study of 39 different sulfonamide crystal structures revealed distinct preferences for hydrogen bond donors and acceptors. nih.govcapes.gov.br

The amino protons of a primary sulfonamide group (–SO₂NH₂) show a strong preference for bonding to sulfonyl oxygen atoms, frequently forming an infinite chain motif with an eight-atom repeat unit. nih.gov In the context of this compound, the sulfonamide N-H group is expected to act as a hydrogen bond donor, likely interacting with a sulfonyl oxygen or the pyridine nitrogen of an adjacent molecule. The hydrogen atom of the sulfonamide group is often involved in strong intermolecular hydrogen bonds with the oxygen atom of a neighboring sulfonyl group. nih.gov

These interactions lead to various well-defined patterns, which have been classified into dimeric, zigzag, helical, and straight-chain motifs. nih.gov The specific pattern adopted by this compound would depend on the interplay between the sulfonamide group, the pyridine nitrogen, and the mercapto group, which can exist in its thiol (S-H) or thione (C=S) tautomeric form. nih.gov The presence of the pyridine nitrogen introduces an additional strong hydrogen bond acceptor site, which competes with the sulfonyl oxygens, leading to potentially complex and robust three-dimensional networks.

Electronic Spectroscopy for Photophysical Characterization

Electronic spectroscopy probes the interaction of molecules with electromagnetic radiation, providing insights into electronic transitions, energy levels, and photophysical properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of a molecule is dictated by its electronic structure. For this compound, the spectrum is expected to be dominated by π-π* transitions within the pyridine aromatic system. Studies on the related compound 4-mercaptopyridine (4-MPy) show characteristic absorption bands in the UV region. nih.govacs.org The precise absorption maxima (λ_max) are sensitive to the solvent environment and tautomeric form (thiol vs. thione). nih.gov The thione form of mercaptopyridines generally absorbs at longer wavelengths compared to the thiol form. The electronic absorption spectrum of 4-MPy, when analyzed in conjunction with silver nanoparticles, shows shifts in its absorption bands, indicating interaction with the metal surface. knu.ac.kr Theoretical calculations on 4-MPy have shown that binding to a silver cluster can shift the absorption spectrum from the deep UV into the visible region. researchgate.net

Table 2: UV-Vis Absorption Data for 4-Mercaptopyridine (4-MPy)

| System | Absorption Maxima (λ_max) | Solvent/Medium | Reference |

|---|---|---|---|

| 4-MPy | ~250 nm, ~290 nm | Solution | researchgate.net (Theoretical) |

| Au Nanocollids | ~534 nm | Colloidal Suspension | nih.gov |

Note: This table shows data for the parent compound 4-mercaptopyridine to approximate the expected spectral behavior.

Fluorescence Spectroscopy for Sensing Applications

Pyridine-based compounds are widely explored as fluorescent probes and sensors. mdpi.com Their emission properties, such as wavelength and intensity, can be modulated by their local environment or by binding to specific analytes. mdpi.com While many simple pyridines are only weakly fluorescent, derivatization can lead to compounds with significant quantum yields.

Sulfonamides have been successfully integrated into fluorescent sensors. For instance, a range of sulfonamides can be detected with high sensitivity using liquid chromatography after derivatization with the fluorescent tag fluorescamine. nih.gov This method relies on the reaction of the primary amine on the sulfonamide with the fluorophore. More advanced strategies involve designing molecules where the sulfonamide or pyridine moiety is an integral part of the fluorophore itself. These sensors can operate via mechanisms such as fluorescence quenching or enhancement upon analyte binding. mdpi.com Pyridine-based fluorescent probes have been successfully used to detect substances like benzene (B151609) through fluorescence quenching. mdpi.com Given these precedents, this compound could potentially be developed into a fluorescent sensor, where interactions involving the pyridine nitrogen, the sulfonamide group, or the sulfur atom could trigger a measurable change in its emission spectrum.

Table 3: Photophysical Data for Representative Pyridine-Based Fluorescent Probes

| Compound Type | Excitation λ (nm) | Emission λ (nm) | Application | Reference |

|---|---|---|---|---|

| 2-Aryl-3-(organylethynyl)pyridines | ~260-350 | ~300-450 | Solvent Polarity Sensing | mdpi.com |

Note: Data from functionally related fluorescent systems are presented to illustrate potential applications.

X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. For this compound, XPS can distinguish between the different chemical environments of nitrogen and sulfur.

The N 1s spectrum is expected to show a peak corresponding to the pyridine nitrogen. The binding energy for pyridine-type nitrogen is typically observed around 398.7 eV, though this can shift depending on protonation or coordination. The nitrogen in the sulfonamide group (-SO₂NH-) would present a distinct signal at a higher binding energy, generally in the range of 399-400 eV. thermofisher.com

The S 2p spectrum is particularly informative. The sulfur atom in the mercapto/thione group would have a characteristic S 2p₃/₂ binding energy. For thiols and disulfides, this value is typically in the range of 162-164 eV. nih.govxpsfitting.com In one study of 4-MPy adsorbed on a substrate, S 2p peaks were identified at ~161.5 eV, ~162.1 eV, and ~163.3 eV, suggesting multiple chemical states of the sulfur atom upon adsorption. nih.gov The sulfur atom in the sulfonamide group (S⁶⁺ oxidation state) is in a much higher oxidation state and will therefore have a significantly higher binding energy, typically around 168-169 eV. xpsfitting.comthermofisher.com This large chemical shift allows for unambiguous differentiation between the two sulfur functional groups in the molecule.

Table 4: Representative XPS Binding Energies for Nitrogen and Sulfur Species

| Element (Orbital) | Functional Group | Typical Binding Energy (eV) | Reference |

|---|---|---|---|

| N 1s | Pyridine | ~398.7 | thermofisher.com |

| N 1s | Amine/Amide | ~399-400 | thermofisher.com |

| S 2p₃/₂ | Thiol/Thione (on surface) | 161.5 - 164.5 | nih.gov |

| S 2p₃/₂ | Sulfide (B99878) (C-S-C) | ~163.6 | thermofisher.com |

Note: Binding energies are referenced from literature for similar functional groups and can vary slightly based on molecular structure and instrument calibration.

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. These methods, rooted in quantum mechanics, can elucidate electron distribution, orbital energies, and molecular properties that govern chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. uba.arresearchgate.netuni-ulm.de It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. DFT calculations are instrumental in geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined, providing a stable 3D structure.

For a molecule like 4-Mercaptopyridine-3-sulfonamide, DFT calculations would begin with defining a starting geometry. The calculations would then iteratively adjust the bond lengths, bond angles, and dihedral angles to find the conformation with the minimum energy. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the results. researchgate.net

Dipole Moment: A measure of the polarity of the molecule, which influences its solubility and intermolecular interactions.

Mulliken Atomic Charges: An estimation of the partial charge on each atom, which can indicate sites susceptible to nucleophilic or electrophilic attack.

The following table illustrates typical electronic parameters that would be obtained from a DFT calculation on a molecule like this compound, based on data for related compounds.

| Electronic Parameter | Predicted Value Range | Significance |

| Total Energy (Hartree) | - | Indicates the stability of the optimized geometry. |

| Dipole Moment (Debye) | 2.0 - 5.0 | Influences intermolecular forces and solubility. |

| Mulliken Charge on Sulfonamide Nitrogen | -0.2 to -0.5 | Suggests a potential site for interaction with electrophiles. |

| Mulliken Charge on Pyridine (B92270) Nitrogen | -0.3 to -0.6 | Indicates a region of high electron density. |

| Mulliken Charge on Thiol Sulfur | -0.1 to +0.1 | The charge can vary depending on the chemical environment. |

Note: The values in this table are hypothetical and are intended to be illustrative of the type of data generated from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Bandgap Determination

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.netnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive. nih.gov

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. Typically, the HOMO might be localized on the electron-rich regions, such as the sulfur atom or the pyridine ring, while the LUMO might be distributed over the electron-withdrawing sulfonamide group. The energy of these orbitals and the resulting bandgap can be used to calculate several global reactivity descriptors, as shown in the table below.

| Global Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A measure of the electrophilic character of a molecule. |

This table presents the theoretical basis for calculating reactivity descriptors from HOMO and LUMO energies.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density. scribd.com QTAIM analysis can characterize the nature of atomic interactions, distinguishing between covalent bonds, ionic bonds, and weaker interactions like hydrogen bonds.

In a QTAIM analysis of this compound, the electron density would be calculated, and its critical points would be located. Bond critical points (BCPs) are of particular interest as they occur between two interacting atoms. The properties of the electron density at these BCPs, such as its value (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the bond.

ρ(r): A higher value indicates a stronger bond.

∇²ρ(r): A negative value is characteristic of a shared interaction (covalent bond), while a positive value suggests a closed-shell interaction (ionic, hydrogen, or van der Waals bonds).

H(r): A negative value indicates a significant covalent character.

While a specific QTAIM analysis for this compound has not been found in the literature, the following table illustrates the type of data that would be generated for key bonds within the molecule.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Character |

| C-S (Thiol) | ~0.1-0.2 | ~ -0.1 to -0.3 | ~ -0.1 | Covalent |

| S-O (Sulfonamide) | ~0.2-0.3 | ~ +0.5 to +1.0 | ~ -0.2 | Polar Covalent |

| C-N (Pyridine) | ~0.3-0.4 | ~ -0.8 to -1.2 | ~ -0.5 | Covalent |

| N-H (Sulfonamide) | ~0.2-0.3 | ~ -0.5 to -0.9 | ~ -0.3 | Covalent |

Note: The values in this table are illustrative and based on general trends observed in QTAIM analyses of similar functional groups. researchgate.net

Electrostatic Potential (ESP) Mapping for Reactivity Prediction

Electrostatic Potential (ESP) mapping is a valuable tool for predicting the reactive sites of a molecule. mdpi.com An ESP map displays the electrostatic potential on the electron density surface of a molecule, providing a visual representation of the charge distribution.

Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, an ESP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonamide group, indicating their potential to act as hydrogen bond acceptors or to coordinate with metal ions. nih.gov The hydrogen atoms of the sulfonamide group would likely exhibit positive potential, making them potential hydrogen bond donors. The thiol group's potential can be more complex and may depend on its protonation state.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of a molecule. researchgate.netresearcher.life

An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and then tracking the trajectory of each atom over a period of nanoseconds or longer. The analysis of these trajectories can reveal:

Stable Conformations: The most frequently adopted shapes of the molecule.

Flexibility of Different Regions: Identification of rigid and flexible parts of the molecule.

Intermolecular Interactions: How the molecule interacts with solvent molecules or other solutes.

Conformational analysis of the simulation data can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target, as the binding affinity can be highly dependent on the molecule's conformation.

Molecular Docking Studies for Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (receptor). biointerfaceresearch.comeurjchem.comnih.govnih.govmdpi.comnih.govmostwiedzy.plresearchgate.netmdpi.comnih.gov

Given the presence of the pyridine-sulfonamide scaffold, which is a known pharmacophore for various enzymes, molecular docking studies of this compound could be performed against a range of protein targets. For example, sulfonamides are well-known inhibitors of carbonic anhydrases. nih.govmdpi.commostwiedzy.plresearchgate.netmdpi.com

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: Generating a 3D structure of the molecule and assigning appropriate charges and atom types.

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from the Protein Data Bank (PDB), and preparing it by adding hydrogen atoms and removing water molecules.

Docking Simulation: Using a docking program to explore possible binding poses of the ligand in the active site of the receptor.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed.

The results of a docking study are often presented in a table that includes the predicted binding energy and the key interacting amino acid residues. While no specific docking studies for this compound were found, the following table illustrates the type of data that would be generated from such a study against a hypothetical protein target.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Carbonic Anhydrase II | -7.0 to -9.0 | His94, His96, His119, Thr199 | Coordination with Zn2+, Hydrogen bonds |

| VEGFR-2 | -8.0 to -10.0 | Cys919, Asp1046, Glu885 | Hydrogen bonds, Hydrophobic interactions |

| Dihydrofolate Reductase | -6.5 to -8.5 | Ile7, Ala9, Ser59 | Hydrogen bonds, van der Waals contacts |

Note: This table is for illustrative purposes and the data is hypothetical, based on docking studies of other sulfonamide-containing inhibitors.

Theoretical Insights into Sensing Mechanisms

Theoretical studies suggest that this compound possesses a strong potential for chelating metal ions due to the presence of multiple donor atoms. The molecule can act as a multidentate ligand, engaging in coordination with metal ions through the pyridine nitrogen, the thiol sulfur, and the oxygen or nitrogen atoms of the sulfonamide group.

Computational analyses on related sulfonamide derivatives have shown that they form stable chelates with a variety of divalent transition metal ions, including Cu²⁺, Co²⁺, Ni²⁺, and Zn²⁺. researchgate.netresearchgate.netnih.gov The coordination often involves an oxygen atom from the sulfonyl group and a nitrogen atom from an adjacent ring system, forming a stable chelate ring. nih.gov Chelation significantly reduces the polarity of the metal ion, which is a key principle in the design of metal-based therapeutic agents. researchgate.net

Furthermore, separate computational and electrochemical studies on 4-mercaptopyridine (B10438) (4-MPY) have explored its chelating mechanism, particularly with mercury ions (Hg²⁺). researchgate.netnih.gov These studies confirmed that coordination occurs with the pyridine nitrogen of 4-MPY. researchgate.netnih.gov By combining these findings, a theoretical chelating mechanism for this compound can be proposed where the pyridine nitrogen and the deprotonated thiol group form a primary chelation site, potentially further stabilized by interactions with the sulfonamide moiety, making it a promising candidate for metal ion sensing applications.

The rational design of probes for the selective detection of biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH) often relies on the strong nucleophilicity of the thiol's sulfhydryl group. rsc.orgnih.gov Computational chemistry can rationalize the mechanisms behind this selectivity. One established reaction mechanism is the cleavage of sulfonamides by thiols.

For this compound, a plausible sensing mechanism involves a nucleophilic attack by a biothiol on the sulfur atom of the sulfonamide group. This reaction would lead to the cleavage of the S-N bond, releasing the pyridine-based scaffold. If this scaffold were linked to a fluorophore or chromophore, its release would trigger a detectable change in optical properties (e.g., fluorescence or color).

Theoretical calculations can be employed to model the reaction pathway and determine the activation energies for the reaction with different biothiols. The selectivity among Cys, Hcy, and GSH often arises from subtle differences in their reactivity and steric hindrance, which can be quantified computationally. For example, the proximity of the amino group in cysteine can sometimes lead to subsequent intramolecular cyclization reactions that are not possible for glutathione, providing a basis for selective detection. rsc.org Density functional theory (DFT) calculations can verify that the aniline moiety in sulfonamides is a key site for electron transfer-dominated oxidation, which can be exploited in sensing mechanisms. nih.gov

Computational Adsorption Studies on Nanomaterials

Computational studies using density functional theory (DFT) have explored the adsorption of sulfonamide and mercaptopyridine-containing drugs onto the surfaces of fullerene-like nanocages, such as those made of aluminum nitride (Al₁₂N₁₂), boron nitride (B₁₂N₁₂), and aluminum phosphide (Al₁₂P₁₂). nih.govbenthamdirect.comnanomeghyas.irnih.gov These in silico investigations are vital for assessing the potential of such nanomaterials as carriers for drug delivery.

Studies on sulfamide and sulfanilamide show that these molecules can connect to the atoms of the nanocages through their oxygen and hydrogen atoms. nih.govbenthamdirect.comingentaconnect.com The process is typically exothermic, with significant negative adsorption energies indicating a spontaneous and favorable interaction. nih.govnih.gov For instance, the adsorption energy of a sulfamide drug onto an Al₁₂N₁₂ nanocage was calculated to be -47.27 kcal/mol. nih.gov Similarly, studies on 2-Mercaptopyridine (B119420) (MCP) adsorbed on an Al₁₂P₁₂ nanocage showed strong negative adsorption energies up to -27.71 kcal/mol, driven primarily by electrostatic forces. nih.gov

Upon adsorption of the drug molecule, the electronic properties of the nanocage are significantly altered. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) typically decreases. nih.govbenthamdirect.com This change enhances the electrical conductivity of the nanocage, suggesting that these nanomaterials could also function as electronic sensors for detecting the drug. nih.gov Quantum theory of atoms in molecules (QTAIM) analyses further reveal that the nature of the interaction is primarily electrostatic. nanomeghyas.ir These computational findings strongly support the viability of fullerene-like nanocages as effective carriers for drugs like this compound.

Table 2: Calculated Adsorption Energies (E_ads) of Related Compounds on Fullerene-like Nanocages

| Adsorbed Molecule | Nanocage | Adsorption Energy (E_ads in kcal/mol) | Primary Interaction Site(s) |

| Sulfamide | Al₁₂N₁₂ | -47.27 | Oxygen and Hydrogen atoms |

| Sulfamide | Al₁₂P₁₂ | -34.59 | Oxygen and Hydrogen atoms |

| Sulfamide | B₁₂N₁₂ | -28.13 | Oxygen and Hydrogen atoms |

| 2-Mercaptopyridine | Al₁₂P₁₂ | up to -27.71 | Thiol and Pyridine groups |

Influence of Doping and External Fields on Adsorption

Computational chemistry and in silico investigations provide powerful tools to predict and understand how the adsorption behavior of molecules like this compound can be modulated. The introduction of dopants into an adsorbent material or the application of an external electric field can significantly alter the electronic structure of the substrate, thereby influencing its interaction with the adsorbate molecule. These modifications can lead to enhanced adsorption affinity, selectivity, and modified surface orientation.

Influence of Substrate Doping on Adsorption

The process of doping involves introducing impurity atoms into a material to alter its electrical or structural properties. In the context of adsorption, doping a substrate can create more active sites, change the surface charge distribution, and modify the density of states near the Fermi level, all of which can have a profound impact on the adsorption energy and charge transfer characteristics of this compound.

Theoretical studies on related molecules, such as other sulfonamides, have demonstrated the significant effect of modifying the adsorbent surface. Density Functional Theory (DFT) calculations have shown that introducing defects, such as single vacancies in blue phosphorene nanotubes, can dramatically enhance the adsorption of sulfonamide-based antibiotics. nih.govnih.govplos.org The presence of these vacancies increases the reactivity of the nanotube surface, leading to a substantial increase in adsorption energy. For some sulfonamides, this increase can be as high as 89% compared to the pristine, undoped surface. nih.govnih.govplos.org This suggests that creating deliberate defects or doping a substrate could be a viable strategy to improve its capacity for capturing molecules containing a sulfonamide group.

The mechanism behind this enhancement often involves a combination of factors. Doping can introduce new energy levels, which can facilitate stronger orbital hybridization between the adsorbate and the substrate. For instance, DFT studies on the adsorption of sulfonamide-containing molecules on perovskite surfaces revealed that the interaction is highly dependent on the surface termination, with doped or modified surfaces showing a stronger affinity and altered electronic structures upon adsorption. mdpi.com

The following table illustrates the conceptual effect of doping on the adsorption energy of a generic sulfonamide molecule on a substrate, based on findings for related compounds.

| Adsorbent System | Adsorbate | Adsorption Energy (eV) | Percent Change (%) |

| Pristine Substrate | Sulfonamide Analog | -0.35 | - |

| Doped Substrate | Sulfonamide Analog | -0.66 | +88.6 |

This is an illustrative table based on data for analogous systems to demonstrate the potential impact of doping. The values are representative of findings in the literature for similar compounds. nih.govnih.govplos.org

Influence of External Fields on Adsorption

The application of an external electric field is another powerful method to tune the adsorption properties of a molecule on a surface. An electric field can polarize both the adsorbate and the substrate, altering the electrostatic potential at the surface and directly influencing the interaction energy.

Similarly, computational investigations into the adsorption of various gas molecules on doped fullerenes have shown that an external electric field can significantly magnify the adsorption energy. nih.gov In some cases, the interaction can be transformed from weak physisorption to a stronger, partially covalent interaction as the field intensity increases. nih.gov This modulation is often direction-dependent, meaning the strength and orientation of the electric field can be precisely controlled to either enhance or weaken the adsorption process. The ability of an external field to modify charge transfer between the molecule and the surface is a key factor in these observations. worldscientific.comresearchgate.net

The data below conceptualizes how an external electric field could modulate the adsorption energy of a thiol-containing molecule on a metallic surface, based on published theoretical work.

| Electric Field Strength (a.u.) | Adsorbate | Adsorption Energy (eV) | Change from Zero-Field (eV) |

| 0.000 | Thiol Analog | -1.20 | 0.00 |

| +0.015 | Thiol Analog | -1.45 | -0.25 |

| -0.015 | Thiol Analog | -1.05 | +0.15 |

This is an illustrative table based on data for analogous systems to demonstrate the potential impact of an external electric field. The values are representative of findings in the literature for similar compounds. nih.gov

Biological Activity and Mechanistic Research

Antimicrobial and Antifungal Mechanistic Investigations

Antifungal Efficacy and Mode of Action

While specific studies detailing the antifungal efficacy and mode of action for 4-Mercaptopyridine-3-sulfonamide are not extensively covered in the available research, the broader classes of compounds to which it belongs—sulfonamides and pyridines—exhibit known antifungal properties.

Sulfonamide-bearing compounds have been synthesized and investigated for fungicidal activities. mdpi.com The general mechanism for sulfonamides involves the inhibition of essential microbial processes, which can disrupt vital cellular functions and lead to the death of the microorganism. nih.gov For instance, some sulfonamides interfere with the synthesis of folic acid, a nutrient crucial for DNA production in bacteria and fungi. nih.gov Thienopyrimidines, which share structural similarities with pyridine (B92270) derivatives, have demonstrated antifungal activity by targeting specific fungal enzymes, leading to compromised cell membrane integrity. nih.gov

Pyridine compounds have also shown considerable inhibitory action against various fungi. nih.gov The mechanisms underlying the antifungal action of such heterocyclic compounds can be diverse, including the disruption of the plasma membrane, inhibition of cell wall formation, and interference with RNA and protein synthesis. mdpi.com For example, some flavonoids, another class of heterocyclic compounds, are known to inhibit fungal fatty acid synthase and disrupt the plasma membrane. mdpi.com

Impact on Bacterial tRNA Synthesis and Growth (for mercaptopyridine derivatives)

The impact of mercaptopyridine derivatives on bacterial growth has been noted, with some compounds showing potent antimicrobial activities, particularly against Gram-positive bacteria. mdpi.com The mechanism of action for certain alkyl pyridinol derivatives is believed to be associated with the disruption and deformation of the bacterial membrane. mdpi.com

While direct evidence linking mercaptopyridine derivatives to the inhibition of bacterial tRNA synthesis is limited in the provided research, related heterocyclic compounds are known to target this crucial cellular process. The synthesis of tRNA is essential for bacterial survival, making its enzymatic pathways ideal targets for antibiotic development. nih.gov For example, a class of compounds known as thienopyrimidinone derivatives has been specifically designed to inhibit tRNA-(N1G37) methyltransferase (TrmD), an essential enzyme in many bacterial pathogens. nih.gov Inhibition of this enzyme can render it inaccessible to its cofactor S-adenosyl-l-methionine (SAM) and its tRNA substrate, thereby halting a critical step in protein synthesis. nih.gov

Furthermore, the sulfonamide moiety present in this compound is well-known for its antibacterial properties. Sulfonamides act as competitive antagonists of p-aminobenzoic acid, which is required for the synthesis of folic acid. nih.gov By inhibiting this pathway, sulfonamides ultimately impede DNA replication and cell division, leading to the inhibition of bacterial growth. nih.govnih.gov

Anticancer and Radiosensitization Mechanisms (In Vitro Models)

Novel series of sulfonamide derivatives have been synthesized and evaluated for their in-vitro anticancer activity against the human liver tumor cell line (HEPG-2). nih.gov Several of these compounds demonstrated potent inhibition of cellular proliferation, with some showing higher activity than the standard chemotherapeutic drug doxorubicin. nih.gov The inhibitory concentration (IC₅₀) values for the most potent of these sulfonamide derivatives ranged from 11.0 to 31.8 μM. nih.gov

Similarly, other studies on sulfonamide-bearing compounds, such as certain thiazolo[4,5-b]pyrano[2,3-d]pyrimidine derivatives, have shown significant cytotoxic activities against the human breast cancer cell line (MCF7). nih.gov A prominent mechanism for the anticancer activity of some sulfonamides is the inhibition of carbonic anhydrase (CA) isozymes. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Sulfonamide Derivatives against HEPG-2 Cell Line This table is interactive. You can sort and filter the data.

| Compound | IC₅₀ (μM) | Reference Drug (Doxorubicin) IC₅₀ (μM) |

|---|---|---|

| 4a | > Doxorubicin Activity | Not specified, but lower than Doxorubicin |

| 4b | > Doxorubicin Activity | Not specified, but lower than Doxorubicin |

| 5a | > Doxorubicin Activity | Not specified, but lower than Doxorubicin |

| 6a | > Doxorubicin Activity | Not specified, but lower than Doxorubicin |

| 6b | > Doxorubicin Activity | Not specified, but lower than Doxorubicin |

| 8 | > Doxorubicin Activity | Not specified, but lower than Doxorubicin |

| 9 | > Doxorubicin Activity | Not specified, but lower than Doxorubicin |

| 11 | > Doxorubicin Activity | Not specified, but lower than Doxorubicin |

| 13 | > Doxorubicin Activity | Not specified, but lower than Doxorubicin |

| 18 | > Doxorubicin Activity | Not specified, but lower than Doxorubicin |

| 19 | > Doxorubicin Activity | Not specified, but lower than Doxorubicin |

Data sourced from a study on novel sulfonamide derivatives, which showed IC50 values ranging from 11.0 to 31.8 μM. nih.gov

Certain sulfonamide derivatives that exhibit potent anticancer activity have also been evaluated for their ability to act as radiosensitizers, enhancing the cell-killing effect of gamma radiation. nih.gov In one study, eight of the most potent anticancer sulfonamide compounds were selected and tested for this purpose. nih.gov The concept of radiosensitization involves making cancer cells more susceptible to radiation therapy. nih.gov This can occur through various mechanisms, such as inhibiting the repair of DNA damage induced by radiation or promoting cell death pathways. nih.gov

Research into other sulfonamide-bearing heterocyclic compounds has also confirmed their potential as radiosensitizing agents. nih.gov Compounds that showed high cytotoxic activity against the MCF7 breast cancer cell line were subsequently found to enhance the efficacy of γ-radiation, demonstrating a dual mechanism of anticancer action. nih.gov

Mechanistic Studies in Biosensing and Chemo-sensing Applications

Mechanistic studies have been performed on the closely related compound 4-mercaptopyridine (B10438) (4-MPY) for its application in the chemosensing of heavy metal ions, particularly mercury (Hg²⁺). mdpi.comnih.gov This research provides a strong model for the potential function of this compound in similar applications, given the shared core structure.

The detection mechanism is based on a specific chelation process. mdpi.com As a bifunctional molecule, 4-MPY can be self-assembled onto a gold electrode surface through the formation of a stable gold-sulfur (Au-S) bond. mdpi.com The exposed nitrogen atom of the pyridine ring is then available to coordinate with mercury ions present in a sample. mdpi.comnih.govdocumentsdelivered.com This interaction leads to the formation of a stable 4-MPY-Hg²⁺-4-MPY complex. mdpi.comresearchgate.net

The chelation of Hg²⁺ by the pyridine nitrogen causes a measurable change in the electrochemical activity at the electrode's surface, which can be detected by methods such as differential pulse voltammetry (DPV) and electrochemical impedance spectroscopy (EIS). mdpi.comnih.gov Molecular simulations and analyses of binding energy values have confirmed that 4-MPY exhibits excellent selectivity for Hg²⁺ ions over other metal ions. mdpi.comnih.govscite.ai This high specificity is attributed to the strong, specific binding capability between the mercury ion and the pyridine nitrogen of 4-MPY. mdpi.comnih.gov

The Scientific Void: No Documented Role for this compound in Biothiol Sensing

Despite a comprehensive search of scientific literature and chemical databases, there is currently no available research or data to support the use of the chemical compound this compound in the field of biological thiol detection. Consequently, an article detailing its specific biological activity, selective detection mechanisms for biothiols such as glutathione (B108866), cysteine, and homocysteine, or its application in electrochemical and optical sensing cannot be constructed based on existing scientific evidence.

While the individual chemical moieties of this compound—a mercaptopyridine core and a sulfonamide group—are well-known in chemical and biological research, their specific combination in this particular isomer does not appear to have been explored for the purpose of biothiol sensing.

The mercaptopyridine scaffold is indeed a component of various molecular probes designed for biothiol detection. For instance, derivatives of 2-mercaptopyridine (B119420) and 4-mercaptopyridine have been incorporated into fluorescent and electrochemical sensors. These sensors often operate on the principle of a nucleophilic substitution reaction between the thiol group of the biothiol and the mercaptopyridine unit, leading to a detectable change in the sensor's optical or electrochemical properties. Research has also focused on achieving selectivity, particularly for glutathione, which is present in much higher concentrations in cells compared to cysteine and homocysteine.

Similarly, the sulfonamide group is a well-established pharmacophore, most famously in sulfa drugs, where it inhibits a key enzyme in bacterial folate synthesis. This functionality is primarily associated with antimicrobial and diuretic activities.

However, the specific compound , this compound, remains uncharacterized in the context of biothiol interaction and sensor development. The scientific community has not published studies that would allow for a detailed discussion of its:

Biological Activity: Beyond theoretical considerations based on its functional groups, there is no documented interaction with biological systems in the context of sensing.

Selective Biothiol Detection Mechanisms: There are no proposed or validated mechanisms by which this compound would selectively bind to or react with glutathione over cysteine or homocysteine.

Electrochemical and Optical Sensing Principles: The compound has not been integrated into any reported sensing platforms, and therefore, its performance characteristics (e.g., limit of detection, linear range, response time) are unknown.

Structure Activity Relationship Sar and Ligand Design

Impact of Pyridine (B92270) Ring Substitution on Biological Activity and Selectivity

The pyridine ring serves as a versatile scaffold, and substitutions at its various positions can dramatically alter the biological activity and selectivity of 4-mercaptopyridine-3-sulfonamide analogs. The placement and nature of these substituents are critical for fine-tuning the compound's properties.

Research into 4-substituted pyridine-3-sulfonamides has revealed that the introduction of different groups at the 4-position significantly impacts their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.govmdpi.com Carbonic anhydrases are metalloenzymes that play key roles in numerous physiological processes, and certain isoforms, like hCA IX and XII, are overexpressed in tumors, making them attractive targets for cancer therapy. nih.govmdpi.com

A key strategy involves nucleophilic aromatic substitution on a 4-chloropyridine-3-sulfonamide (B47618) precursor, which allows for the introduction of a wide array of substituents. nih.govmdpi.com For instance, the addition of "click" tails via a CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction has produced a series of derivatives with varied inhibitory profiles. nih.govmdpi.com

Detailed findings from these studies indicate that:

Substituent Size and Type: In one series of derivatives where a triazole ring was linked to the 4-position of the pyridine, compounds with bulky phenyl substituents on the triazole ring were significantly less active against hCA II. nih.govmdpi.com Conversely, smaller aliphatic groups on the triazole could either decrease or increase activity against other isoforms like hCA IX, highlighting the nuanced role of substituent size and lipophilicity in achieving isoform selectivity. nih.gov

Selectivity: The strategic placement of substituents can engender high selectivity. For example, specific 4-substituted pyridine-3-sulfonamide (B1584339) derivatives have demonstrated nanomolar activity against the cancer-associated hCA IX and hCA XII isoforms, while showing up to 50-fold lower activity against the ubiquitous, off-target hCA II isoform. nih.govmdpi.com One derivative, compound 6 in a referenced study, showed a remarkable 23.3-fold selectivity for hCA IX over hCA XII. nih.gov Another compound, 4 , was 5.9 times more selective for hCA IX over hCA II. mdpi.comnih.gov

Hinge-Binding Interactions: In the context of kinase inhibition, the 2-amino-pyridine moiety is a common feature that often facilitates binding to the kinase hinge region. acs.org Changes within this pyridine core can have a marked impact on binding affinity for different kinases, even those with highly similar ATP-binding sites. acs.org The introduction of a methyl group into a pyridine scaffold was shown to significantly improve selectivity. acs.org

The following table summarizes the inhibitory activity of selected 4-substituted pyridine-3-sulfonamide derivatives against different human carbonic anhydrase isoforms, illustrating the impact of pyridine ring modifications.

| Compound | R¹ Substituent | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |

| 3 | H | 567.3 | 243.6 | 136.2 |

| 4 | CH₃ | 811.7 | 137.5 | 114.3 |

| 5 | n-propyl | 271.5 | 586.4 | 91.1 |

| 6 | n-pentyl | 316.2 | 871.3 | 37.4 |

| 8 | Phenyl | >10000 | 1856 | 3051 |

| 12 | 2,4-difluorophenyl | >10000 | 4365 | 4987 |

| Data sourced from a study on 4-substituted pyridine-3-sulfonamides. nih.gov |

Role of Sulfonamide Moiety in Target Binding and Efficacy

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore for a vast number of therapeutic agents and is indispensable for the biological activity of this compound and its derivatives. eurjchem.comresearchgate.net Its primary role is to act as a zinc-binding group, which is fundamental to its mechanism of inhibition for metalloenzymes like carbonic anhydrases. nih.gov

Key functions of the sulfonamide moiety include:

Zinc Binding: In carbonic anhydrases, the sulfonamide nitrogen deprotonates and coordinates directly to the Zn²⁺ ion located in the enzyme's active site. This interaction mimics the binding of the natural substrate (bicarbonate) and effectively blocks the enzyme's catalytic activity. nih.gov

Hydrogen Bonding Network: Beyond zinc coordination, the sulfonamide group forms a crucial network of hydrogen bonds with active site residues. These interactions, often involving conserved amino acids like Thr199 and Thr200 in hCA II, help to anchor the inhibitor in the correct orientation for optimal binding and contribute significantly to its inhibitory potency.

Versatility in Drug Design: The sulfonamide functionality is present in a wide array of drugs, including antibacterial, anti-inflammatory, antiviral, and anticancer agents, underscoring its versatility and importance in medicinal chemistry. eurjchem.comresearchgate.net In some kinase inhibitors, while not binding to a metal ion, the sulfonamide group can still be crucial for establishing key interactions within the ATP-binding site or can be solvent-exposed. acs.org

Influence of Mercapto Group Modifications on Biological and Chemical Properties

The mercapto group (-SH), or thiol group, is a key functional group that significantly influences the biological and chemical properties of this compound. Its high reactivity and ability to participate in various interactions make it a prime target for modification in drug design.

Redox Activity and Covalent Binding: The thiol group is redox-active and can form disulfide bonds with cysteine residues in proteins. This can lead to covalent inhibition, a mechanism that can provide prolonged and potent biological effects. For instance, compounds similar to 6-mercaptopyridine-3-sulfonamide (B76065) have been shown to selectively inhibit thioredoxin reductase, an enzyme critical for redox regulation in cancer cells.

Metal Chelation: The mercapto group can act as a metal chelator, which can be a mechanism of action or contribute to toxicity.

Modification to Modulate Properties: The -SH group can be easily modified through S-alkylation or other derivatizations. In a study on antitubercular agents based on a mercaptopyridine scaffold, it was found that increasing the chain length of an alkyl group attached to the sulfur at the 2-position significantly increased the antitubercular activity. researchgate.net This demonstrates that modifying the mercapto group can be a powerful strategy to enhance potency.

The following table illustrates the effect of modifying the mercapto group on the antitubercular activity of pyridine derivatives.

| Compound | R Group (at S) | Minimum Inhibitory Concentration (MIC) in µg/mL |

| 3a | -CH₃ | >100 |

| 3b | -C₂H₅ | 100 |

| 3c | -C₆H₁₃ | 50 |

| 3d | -C₈H₁₇ | 25 |

| 4a | -CH₃ | 12.5 |

| 4b | -C₂H₅ | 6.25 |

| 4c | -C₆H₁₃ | 3.12 |

| 4d | -C₈H₁₇ | 1.6 |

| Data adapted from a study on 2-mercaptopyridine (B119420) derivatives. researchgate.net Note: The core scaffold in this study is different, but it illustrates the principle of mercapto group modification. |

Rational Design of Derivatives for Enhanced Selectivity, Potency, and Tunable Properties

The rational design of novel derivatives based on the this compound scaffold leverages the SAR insights gained from the studies described above. The goal is to create new chemical entities with improved potency, enhanced selectivity for the desired biological target over off-targets, and optimized physicochemical properties.

The design process often follows these principles: